Unique Functional Annotation as a Trans-Translation Inhibitor with Anti-Legionella Activity
The target compound is cataloged in a specialized antibiotic database as a direct-acting, synthetic small molecule trans-translation inhibitor with a Gram-negative spectrum and specific activity against Legionella pneumophila . This mechanism of action is fundamentally distinct from the MMP and HDAC6 inhibition pathways described for other oxadiazole-sulfonamide hybrids .
| Evidence Dimension | Mechanism of action and target pathogen |
|---|---|
| Target Compound Data | Trans-translation inhibitor; active against Legionella pneumophila (Gram-negative) |
| Comparator Or Baseline | Class-representative oxadiazole sulfonamides with MMP-2/MMP-9 or HDAC6 inhibitory activity |
| Quantified Difference | Qualitative mechanistic difference (trans-translation vs. protease/deacetylase inhibition). No quantitative MIC or Ki values publicly available for direct comparison. |
| Conditions | AntibioticDB annotation; experimental origin reported as Department of Biochemistry, Pennsylvania State University, 2013 |
Why This Matters
For procurement for antibacterial discovery, this unique functional annotation selects for a distinct target product profile not addressed by MMP/HDAC-focused analogs.
- [1] AntibioticDB. Compound record: Synthetic small molecule, trans-translation inhibitor, active against Legionella pneumophila. (Accessed 2026-05-09). View Source
- [2] Patent US20030203940. Oxadiazole derivatives having anticancer effects. 2003. View Source
- [3] Patent (Agri Translation). COMPOSÉS DÉRIVÉS DE 1,3,4-OXADIAZOLE SULFONAMIDE SERVANT D'INHIBITEUR DE L'HISTONE DÉSACÉTYLASE 6. View Source
